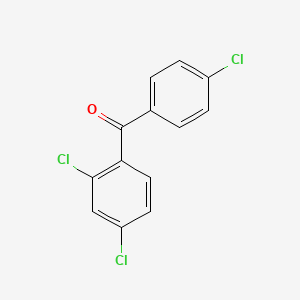

2,4,4'-Trichlorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(2,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMBMVSEYHSLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343107 | |

| Record name | 2,4,4'-Trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33146-57-5 | |

| Record name | 2,4,4'-Trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Distribution of 2,4,4 Trichlorobenzophenone

Environmental Monitoring and Prevalence Studies

Monitoring studies are crucial for understanding the extent of 2,4,4'-Trichlorobenzophenone contamination. These studies involve the systematic collection and analysis of environmental samples to determine the presence and concentration of this compound.

Research has confirmed the presence of this compound in several environmental compartments. While it has been rarely detected in its original form in environmental studies, its metabolites and related compounds are more commonly found. nih.gov For instance, studies have focused on its parent compound, dicofol (B1670483), and its degradation products, which include various dichlorobenzophenones (DCBPs). ospar.orgepa.gov

Table 1: Detection of this compound and Related Compounds in Environmental Compartments

| Environmental Compartment | Compound Detected | Key Findings |

|---|---|---|

| Water | Dicofol, Dichlorobenzophenones (DCBPs) | Dicofol hydrolyzes into DCBPs, with the rate depending on pH. ospar.orgepa.gov |

| Soil | Dicofol, Dichlorobenzophenones (DCBPs) | Dicofol is moderately persistent in soil and degrades to DCBPs. wikipedia.org |

Spatial and Temporal Distribution Patterns

The distribution of this compound and its precursors in the environment is not uniform. It varies based on geographical location and time, influenced by factors such as historical pesticide use, industrial activities, and environmental conditions. researchgate.netmdpi.comhawaii.edunoaa.gov

For example, a study in Salamanca, Mexico, revealed high concentrations of organochlorine pesticides, including DDT and its metabolites, in the soil near a former industrial unit. nih.gov The spatial distribution of these compounds indicated that the industrial facility was a significant source of dispersion into the surrounding metropolitan area. nih.gov The temporal distribution of such contaminants can be influenced by seasonal factors, with studies showing variations in concentrations between different times of the year. mdpi.comnoaa.gov

Sources and Pathways of Environmental Introduction

Understanding the sources and pathways of this compound is essential for mitigating its environmental impact. Its presence is primarily linked to industrial activities and the degradation of other chemical products.

Industrial processes are a significant source of various chemical pollutants. researchgate.netnrel.gov While direct emissions of this compound may occur, it is more commonly associated with the manufacturing of other chemicals. The production of certain pesticides and industrial chemicals can lead to the release of this compound and its precursors into the environment through wastewater, atmospheric emissions, and improper waste disposal. iges.or.jpepa.ie

A primary pathway for the introduction of this compound into the environment is through the degradation of the pesticide dicofol. ospar.orgepa.gov Dicofol, which is structurally similar to DDT, breaks down in the environment to form various metabolites, including 2,4,4'-dichlorobenzophenone (B107185) and other related compounds. epa.govwikipedia.org The degradation of dicofol can occur through hydrolysis in water and soil, as well as through photodegradation. epa.govwikipedia.org

The production of dicofol itself can be a source of contamination, as it is synthesized from DDT, and impurities such as DDT and related compounds can be present in the final product. nih.govospar.org

Accidental spills and improper disposal of pesticides and industrial chemicals can lead to the concentrated release of this compound and its precursors into the environment. epa.gov Historical practices and lack of stringent regulations in the past may have contributed to the contamination of certain sites. nih.gov

Environmental Fate and Transport of 2,4,4 Trichlorobenzophenone

Abiotic Transformation Processes

Abiotic transformation encompasses the chemical and physical processes that alter a compound's structure without the involvement of biological organisms. For 2,4,4'-Trichlorobenzophenone, these processes primarily include photolytic degradation, hydrolytic decomposition, and chemical oxidation-reduction reactions.

Photolytic Degradation Mechanisms

Photolysis, the breakdown of compounds by light, is a significant degradation pathway for many organic chemicals in the environment. While specific research on the photolytic degradation of this compound is limited, the presence of aromatic rings and chlorine substituents suggests its susceptibility to photodegradation. The absorption of ultraviolet (UV) radiation can lead to the excitation of electrons within the molecule, potentially causing the cleavage of carbon-chlorine (C-Cl) or other bonds. The exact mechanisms and the resulting photoproducts would depend on various factors, including the wavelength of light, the presence of photosensitizers in the environment (such as humic acids), and the surrounding medium (e.g., water, soil, or air).

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound to hydrolysis is a key factor in its environmental persistence. Generally, the carbon-chlorine bonds on the aromatic rings of chlorinated compounds are resistant to hydrolysis under typical environmental pH and temperature conditions. The central carbonyl group (C=O) of the benzophenone (B1666685) structure is also relatively stable. However, over extended periods or under more extreme conditions of pH and temperature, hydrolysis could potentially occur, leading to the formation of hydroxylated derivatives. The rate of hydrolysis is a critical parameter for assessing its long-term fate in aquatic environments.

Chemical Oxidation and Reduction Reactions

In the environment, this compound can be subject to oxidation and reduction reactions mediated by various chemical species. Oxidants such as hydroxyl radicals (•OH), which are photochemically produced in natural waters, can play a role in its degradation. These highly reactive species can attack the aromatic rings, leading to hydroxylation and eventual ring cleavage. Reduction reactions, which are more likely to occur in anoxic environments like sediments, could involve the removal of chlorine atoms (reductive dechlorination). The specific redox conditions of the environment will heavily influence the prevalence and rate of these transformation pathways.

Biotic Transformation and Biodegradation of this compound

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the ultimate removal of many organic pollutants from the environment.

Microbial Degradation Pathways and Identification of Metabolites

Under aerobic conditions (in the presence of oxygen), the initial steps of biodegradation of chlorinated aromatic compounds often involve the action of oxygenase enzymes. These enzymes can introduce hydroxyl groups onto the aromatic rings, making them more susceptible to subsequent ring cleavage. The resulting intermediates would then be funneled into central metabolic pathways. The identification of specific metabolites is crucial for elucidating the complete degradation pathway and assessing any potential ecotoxicological risks of the intermediate products. Without specific research on this compound, the exact aerobic biodegradation pathway and the nature of its metabolites remain speculative.

Anaerobic Biodegradation Investigations

Under anaerobic conditions, the primary biodegradation pathway for chlorinated aromatic compounds like this compound is reductive dechlorination. nih.goveurochlor.org In this process, microorganisms use the chlorinated compound as an electron acceptor, replacing chlorine atoms with hydrogen atoms. nih.gov While specific studies on this compound are limited, research on analogous compounds provides significant insights. For instance, dichlorobenzophenone (DBP) has been identified as a metabolite in the anaerobic degradation of the pesticide DDT. nih.govtandfonline.com

Investigations into DDT degradation in anoxic estuarine sediments have shown that DDT is first reductively dechlorinated to DDD, which can then be transformed into DDMU (1-Chloro-2,2-bis(p-chlorophenyl)ethylene) and trace amounts of DBP. nih.gov The anaerobic transformation of DDT by bacteria like E. aerogenes can also yield DBP among other metabolites. tandfonline.com This indicates that the benzophenone structure can be formed under anaerobic conditions and may persist or undergo further degradation.

The typical anaerobic pathway for such compounds involves sequential dechlorination. nih.gov For this compound, this would likely proceed through the stepwise removal of chlorine atoms, leading to the formation of dichlorobenzophenones, monochlorobenzophenone, and ultimately, benzophenone. These less-chlorinated intermediates are generally more susceptible to further degradation, including the cleavage of the aromatic rings. epa.gov The complete mineralization of chlorinated aromatic compounds often requires a sequence of anaerobic and aerobic conditions, as the highly chlorinated congeners are more readily attacked anaerobically, while the resulting lower chlorinated or non-chlorinated compounds can be mineralized aerobically. eurochlor.org

Characterization of Degrading Microbial Communities

The biotransformation of chlorinated aromatic compounds under anaerobic conditions is carried out by specific groups of microorganisms. A key group is the organohalide-respiring bacteria (OHRB), which gain energy through reductive dechlorination. researchgate.net Prominent genera within this group that have been identified as effective dechlorinators include Dehalococcoides, Dehalobacter, Desulfitobacterium, and Dehalobium. researchgate.netmicrobe.com For example, Dehalococcoides species are known to reductively dechlorinate a wide range of chlorinated compounds, including chlorinated benzenes. microbe.com

Other anaerobic microbial communities also play a role in these degradation pathways. Sulfate-reducing bacteria, such as Desulfuromonas, have been shown to be capable of reductive dechlorination. oup.com Methanogenic archaea, particularly some strains of Methanosarcina, can also dechlorinate compounds like perchloroethene (PCE). nih.govasm.org The degradation process often involves a consortium of microorganisms where different species carry out different steps of the degradation pathway. For instance, some bacteria may carry out the initial dechlorination steps, while others metabolize the resulting intermediates. epa.gov

While the specific microbial communities responsible for degrading this compound have not been explicitly identified, it is highly probable that consortia involving the aforementioned genera would be responsible for its anaerobic biotransformation in contaminated soils and sediments. The presence and activity of these microbial guilds are crucial for the natural attenuation of such pollutants.

Enzymatic Biotransformation Mechanisms

The central enzymatic mechanism for the anaerobic biodegradation of this compound is reductive dehalogenation, catalyzed by enzymes known as reductive dehalogenases. wikipedia.org These enzymes are primarily found in organohalide-respiring bacteria and are crucial for the process of "dehalorespiration," where the organohalide serves as a terminal electron acceptor for energy conservation. oup.comwikipedia.org

The proposed mechanisms for reductive dehalogenases involve the formation of a cobalt-carbon bond or a single-electron transfer, leading to the release of a halide ion. researchgate.net Once the chlorine atoms are removed from the aromatic rings of this compound, the resulting benzophenone molecule must undergo ring cleavage for complete degradation. In anaerobic environments, the degradation of aromatic rings typically proceeds through the benzoyl-CoA pathway. nih.govscispace.com This central pathway involves the reduction of the aromatic ring by a benzoyl-CoA reductase, followed by hydrolytic ring opening and subsequent metabolism via β-oxidation. nih.gov It is likely that the dechlorinated benzophenone intermediate would be channeled into this or a similar pathway for final mineralization.

Environmental Partitioning and Mobility of this compound

Sorption and Desorption Dynamics in Soil and Sediments

The movement and bioavailability of this compound in the environment are largely controlled by its sorption and desorption behavior in soil and sediments. As a lipophilic compound, it is expected to have a strong affinity for organic matter and clay particles in these matrices. nih.gov The partitioning of benzophenones between soil/sediment and water is influenced by their physicochemical properties, particularly the organic carbon-water partition coefficient (Koc) and the octanol-water partition coefficient (Log Kow). nih.gov

Benzophenones exhibit a range of Koc values, indicating a tendency to bind to soil and sediment, which limits their mobility. nih.gov This sorption is primarily an exothermic process driven by interactions with soil organic matter and clay minerals. carnegiescience.edu An increase in soil organic matter and clay content generally leads to increased adsorption and decreased mobility. carnegiescience.edu Consequently, this compound is expected to be relatively immobile in soils with high organic carbon content, accumulating in the upper soil layers. Desorption is the reverse process, and compounds that are strongly sorbed tend to desorb slowly, which can make them persistent in the soil matrix and reduce their availability for microbial degradation or plant uptake.

Table 1: Physicochemical Properties and Sorption Potential of Benzophenone and Related Compounds

| Compound | Log Kow | Water Solubility | Predicted Sorption Behavior |

|---|---|---|---|

| Benzophenone | 3.18 | Medium | Moderate to High |

| 4-Methylbenzophenone | 3.8 | Low | High |

| Benzophenone-3 | 3.79 | Low | High |

| This compound | ~5-6 (estimated) | Very Low | Very High |

Note: Data for this compound is estimated based on its structure and the properties of similar chlorinated aromatic compounds. The addition of chlorine atoms significantly increases lipophilicity (Log Kow) and, consequently, sorption potential.

Volatilization from Aqueous and Soil Matrices

Volatilization is a potential transport pathway for this compound from soil and water surfaces to the atmosphere. The tendency of a chemical to volatilize is governed by its vapor pressure and its Henry's Law constant, which describes the partitioning between air and water. usda.gov

Volatilization from a soil surface is a complex process influenced by the compound's properties, soil characteristics, and environmental conditions. usda.gov Chemicals with low Henry's Law constants may accumulate at the soil surface as water evaporates, which can increase their volatilization rate over time. usda.gov However, the strong sorption of this compound to soil particles is expected to significantly reduce its effective vapor pressure, thereby limiting volatilization. rivm.nl Soil moisture plays a dual role; while water evaporation can carry the chemical to the surface, water molecules also compete with the chemical for sorption sites, which can increase its vapor density in soil air and enhance volatilization from moist soils compared to dry soils. rivm.nl

For volatile pesticides like fumigants, factors such as application depth and the use of plastic films to cover the soil are employed to reduce emission losses. usda.gov Given its structure as a larger, chlorinated aromatic ketone, this compound is likely to have a relatively low vapor pressure, suggesting that volatilization is not a dominant fate process, especially when incorporated into the soil.

Leaching Potential to Groundwater Systems

The potential for this compound to leach through the soil profile and contaminate groundwater is considered low. Leaching is primarily controlled by the compound's mobility in soil, which is inversely related to its sorption affinity. carnegiescience.eduresearchgate.net Chemicals that bind strongly to soil particles, as indicated by a high Koc value, are retained in the upper soil layers and are less likely to be transported downward with infiltrating water. researchgate.net

Due to its high lipophilicity and strong expected sorption to soil organic matter, this compound will have limited mobility. nih.govcarnegiescience.edu While some persistent and mobile pesticides can be detected in groundwater, the properties of chlorinated benzophenones suggest they will be largely immobile. gnest.orgresearchgate.net Studies on other chlorinated aromatic compounds, such as 1,2,4-trichlorobenzene, indicate that while they may be detected in some groundwater samples, they tend to adsorb to soil and are not expected to leach appreciably. epa.gov Therefore, the risk of groundwater contamination by this compound through leaching is minimal, particularly in soils with moderate to high organic matter content.

Bioaccumulation and Bioconcentration Potential in Ecological Systems

The potential for a chemical substance to accumulate in living organisms is a critical aspect of its environmental risk assessment. For this compound, a chlorinated aromatic ketone, understanding its behavior in ecological systems is paramount. Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. Bioconcentration is a specific process within bioaccumulation where the uptake of a substance from water is greater than its elimination.

The octanol-water partition coefficient (Log Kow or LogP) is a widely used measure of a chemical's lipophilicity. A higher Log Kow value generally correlates with a greater potential for bioaccumulation. This compound has a predicted LogP value of 5.15, suggesting a high affinity for fatty tissues and a significant potential for bioaccumulation in organisms.

To contextualize the potential bioaccumulation of this compound, it is useful to examine data from structurally similar compounds, such as other benzophenone derivatives that are used as UV filters in sunscreens and other personal care products. For instance, Benzophenone-3 (BP-3), another substituted benzophenone, has been the subject of numerous bioaccumulation studies.

Table 1: Bioconcentration Factors (BCF) for Benzophenone-3 (BP-3) in Fish

| Species | Exposure Concentration (mg/L) | BCF Value | Reference |

|---|---|---|---|

| Common Carp (Cyprinus carpio) | 0.1 | 39 - 160 | nih.gov |

| Common Carp (Cyprinus carpio) | 0.01 | 33 - 156 | nih.gov |

The BCF values for BP-3, while not exceedingly high, indicate a moderate potential for bioconcentration in aquatic organisms nih.gov. Given that this compound possesses a higher degree of chlorination and a consequently higher LogP value than BP-3, it is reasonable to infer that its bioaccumulation potential is likely to be at least comparable, if not greater. The extent of bioaccumulation is dependent not only on the chemical's properties but also on the species, its trophic level, and its metabolic capabilities nih.gov.

The metabolic rate of benzophenones can vary between species, which in turn influences their accumulation nih.gov. If an organism can rapidly metabolize and excrete a compound, its bioaccumulation potential will be lower. Conversely, if a compound is resistant to metabolic degradation, it is more likely to be stored in fatty tissues, leading to higher bioaccumulation. Chlorinated organic compounds, in general, are known for their persistence and resistance to degradation, which can contribute to their bioaccumulation in the environment mdpi.com.

The process of biomagnification, where the concentration of a substance increases in organisms at successively higher levels in a food chain, is also a concern for persistent, lipophilic compounds. While specific studies on the biomagnification of this compound are lacking, its properties suggest that it could be a candidate for trophic transfer and magnification in aquatic and terrestrial food webs.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H7Cl3O | chemsrc.com |

| Molecular Weight | 285.55 g/mol | chemsrc.com |

| LogP (Octanol-Water Partition Coefficient) | 5.15 | ChemAxon |

Ecotoxicological Impact Assessments of 2,4,4 Trichlorobenzophenone

Aquatic Ecotoxicity Studies

Comprehensive searches of available scientific literature yielded no specific data regarding the aquatic ecotoxicity of 2,4,4'-Trichlorobenzophenone. The following subsections detail the lack of information for specific aquatic trophic levels.

Effects on Primary Producers (e.g., Algae, Aquatic Plants)

No studies detailing the effects of this compound on primary producers such as algae or aquatic plants were identified. Consequently, no data on endpoints such as growth inhibition (EC50) or other physiological effects are available.

Effects on Aquatic Invertebrate Species

There is a lack of available research on the toxicological effects of this compound on aquatic invertebrate species. As a result, key toxicological metrics, including the median lethal concentration (LC50) for species like Daphnia magna, have not been determined.

Effects on Fish Species

No specific research was found that investigates the acute or chronic toxicity of this compound to any fish species. Therefore, toxicological data such as LC50 values and sublethal effects remain uncharacterized.

Chronic and Sublethal Ecotoxicological Endpoints

No information is available in the scientific literature regarding the chronic and sublethal ecotoxicological endpoints of this compound on aquatic organisms. This includes a lack of data on reproductive effects, developmental impacts, or other long-term consequences of exposure.

Terrestrial Ecotoxicity Studies

Effects on Soil Microbial Activity

There is no available data from scientific studies on the effects of this compound on soil microbial activity. The impact of this compound on crucial soil processes such as nutrient cycling, enzyme activity, and microbial community structure has not been investigated.

Effects on Terrestrial Plant Growth and Development

Limited direct research has been conducted on the specific effects of this compound on the growth and development of terrestrial plants. However, studies on related chlorinated organic compounds and other benzophenone (B1666685) derivatives provide some insight into potential phytotoxic effects. For instance, research on other chlorinated compounds has demonstrated the potential for phytotoxicity, including inhibition of seed germination and reduction in root and shoot growth. The extent of these effects often depends on the concentration of the compound, the plant species, and soil characteristics which influence the compound's bioavailability. The lipophilic nature of many benzophenone derivatives suggests a potential for bioaccumulation in plant tissues, which could lead to adverse effects on physiological processes. Further research is needed to specifically determine the impact of this compound on terrestrial plant life.

Effects on Soil Invertebrate Populations

There is a significant gap in the scientific literature regarding the specific effects of this compound on soil invertebrate populations. To understand the potential risks, it is necessary to consider studies on other benzophenone compounds and chlorinated chemicals. For example, studies on the widely used sunscreen agent benzophenone-3 (oxybenzone) have shown its potential to be toxic to soil organisms like the earthworm Eisenia fetida. These studies have reported impacts on mortality, growth, and reproduction. Given the structural similarities, it is plausible that this compound could exert similar or other toxic effects on soil invertebrates, which play a crucial role in soil health and nutrient cycling. However, without direct experimental data, the precise impact remains unknown.

Biomarkers of Exposure and Effect in Environmental Organisms

Specific biomarkers for exposure to this compound in terrestrial organisms have not been extensively identified. Generally, exposure to chlorinated organic compounds can induce a range of biological responses that can be used as biomarkers. These can include alterations in the activity of enzymes involved in detoxification pathways, such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. Oxidative stress markers, like changes in the activity of antioxidant enzymes (e.g., catalase, superoxide (B77818) dismutase) and levels of lipid peroxidation, are also common indicators of exposure to environmental contaminants. For soil invertebrates like earthworms, changes in cholinesterase activity have been used as a biomarker for exposure to certain pesticides. nih.gov Research is required to determine which of these, or other novel biomarkers, are specifically indicative of this compound exposure and effect in terrestrial ecosystems.

Ecological Risk Assessment Frameworks for this compound

A specific ecological risk assessment (ERA) framework for this compound in terrestrial environments has not been established. However, general ERA frameworks for chemical substances can be applied. Such a framework would typically involve a tiered approach, starting with a problem formulation phase that identifies the sources, pathways, and potential receptors of the compound in the terrestrial environment. This is followed by an exposure assessment to determine the concentrations of this compound in soil and its uptake by plants and soil organisms. A hazard or effects assessment would then be conducted to determine the concentrations at which adverse effects are observed. Finally, a risk characterization would integrate the exposure and effects data to estimate the likelihood of adverse ecological impacts. Given the persistence and potential for bioaccumulation of halogenated organic compounds, any ERA for this compound would need to consider its long-term effects and potential for trophic transfer. The lack of specific ecotoxicological data for this compound is a major challenge in conducting a comprehensive ecological risk assessment. nih.gov

Human Health Exposure and Toxicological Research on 2,4,4 Trichlorobenzophenone

Human Exposure Pathways and Assessment

A thorough search for research pertaining to the pathways and assessment of human exposure to 2,4,4'-Trichlorobenzophenone yielded no specific results.

Dietary Uptake and Food Chain Transfer

No studies were identified that investigate the dietary uptake or food chain transfer of this compound. Research on its bioaccumulation, transfer through trophic levels, or presence in food items is not available in the reviewed literature.

Inhalation Exposure Assessment

There is a lack of available data concerning the assessment of inhalation exposure to this compound in humans. No studies monitoring its presence in the air or assessing risks associated with inhalation were found.

Dermal Exposure Assessment

Specific research on the dermal exposure assessment for this compound, including studies on skin absorption rates or contamination levels on surfaces, could not be located in the scientific literature.

Mammalian Toxicity Studies

No dedicated mammalian toxicity studies for this compound were identified in the conducted search.

Acute Toxicity Research

Data from acute toxicity studies in mammalian models for this compound are not available. Therefore, no information on the short-term toxic effects of this specific compound can be provided.

Subchronic and Chronic Toxicity Investigations

No scientific literature detailing subchronic or chronic toxicity investigations of this compound in mammalian species was found. Information regarding the long-term health effects of exposure to this compound is currently unavailable.

Reproductive and Developmental Toxicity Evaluations

There is a lack of specific studies on the reproductive and developmental toxicity of this compound. While research exists for related compounds such as 2,4,6-trichlorophenol (B30397) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), these findings cannot be directly extrapolated to this compound. For instance, studies on 2,4,6-trichlorophenol in rats showed maternal toxicity at high doses, but no primary effects on reproductive processes. nih.govnih.gov Similarly, developmental toxicity studies on 2,4,5-T in mice indicated effects such as reduced fetal weight and cleft palate. nih.gov However, without direct experimental evaluation, the potential for this compound to cause similar or different effects remains unknown.

Carcinogenicity and Mutagenicity Studies

There is a significant gap in the literature regarding the carcinogenicity and mutagenicity of this compound. While studies on related compounds have been conducted, the findings are not specific to this particular chemical. For example, 2,4,5-trichlorophenoxyethanol (TCPE) was found to be genotoxic but not mutagenic in the Ames test. nih.gov The herbicide 2,4,5-T did not show mutagenic effects in several test systems. nih.gov The U.S. Environmental Protection Agency (EPA) has classified 2,4,5-trichlorophenol (B144370) as not classifiable as to human carcinogenicity (Group D). epa.govepa.gov Without dedicated studies, the carcinogenic and mutagenic potential of this compound remains uncharacterized.

Toxicological Mechanisms of Action of this compound

Cellular and Molecular Pathways of Toxicity

Detailed information on the cellular and molecular pathways of toxicity for this compound is not available. Research on analogous compounds, such as 2,4,6-trichlorophenol, has shown that its cytotoxicity can involve apoptosis and endoplasmic reticulum stress in mouse embryonic fibroblasts. nih.gov Another related compound, 2,4,5-trichlorophenoxyacetic acid, has been studied for its ability to form false cholinergic messengers, potentially explaining some of its toxic effects. nih.gov However, these mechanisms are not confirmed for this compound.

Potential for Oxidative Stress Induction

The potential for this compound to induce oxidative stress has not been specifically investigated. Studies on other trichlorophenols have demonstrated the induction of oxidative stress. For example, 2,4,6-trichlorophenol was shown to cause an overproduction of reactive oxygen species in vitro. nih.gov Similarly, 2,4,5-trichlorophenol has been shown to provoke the formation of free radicals, leading to oxidative stress in living organisms. pjoes.com Whether this compound shares this property requires direct experimental evidence.

Endocrine Disruption Potential

The endocrine disruption potential of this compound is not well-documented. Other benzophenone (B1666685) derivatives are known for their endocrine-disrupting properties, often acting as UV filters in sunscreens. skinterest.com.aucend.dk The European Union has listed 2,4,5-T as an endocrine-disrupting chemical. healthandenvironment.org Given the structural similarities, there is a plausible basis for investigating the endocrine-disrupting potential of this compound, but specific data is currently lacking.

Biomonitoring Studies and Human Exposure Assessment

Biomonitoring is the assessment of human exposure to environmental chemicals by measuring the chemicals or their metabolites in human specimens such as blood, urine, or tissues. For this compound, a comprehensive review of the scientific literature reveals a notable lack of dedicated biomonitoring studies to quantify its presence in the general population or in occupationally exposed groups. While research is available for other benzophenone derivatives, particularly those used as UV filters like Benzophenone-3, specific data on the internal body burden of this compound in humans is not widely documented. sdu.dkdtu.dknih.govnih.govhbm4eu.eu

Human exposure assessment for a compound like this compound would typically involve the systematic collection and analysis of biological samples to determine the concentration of the parent compound or its metabolites. Such studies are crucial for understanding the extent of exposure, identifying potential sources, and establishing reference ranges for a population. The primary matrices for assessing exposure to non-persistent chemicals are often urine and blood serum, which can provide information on recent exposures. nih.gov For more persistent, lipophilic compounds, adipose tissue and breast milk can serve as important matrices, indicating long-term accumulation.

The analytical methods for detecting chlorinated benzophenones in biological samples typically involve sophisticated techniques such as gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS/MS). cdc.govresearchgate.net These methods are designed to be highly sensitive and specific, allowing for the detection of trace amounts of chemicals in complex biological matrices. However, the development and application of these methods are contingent on the availability of analytical standards and a perceived need to monitor a specific compound.

Given the absence of published data from large-scale biomonitoring surveys such as the National Health and Nutrition Examination Survey (NHANES) or equivalent European studies for this compound, it is not possible to present a quantitative assessment of human exposure. sdu.dk The following tables illustrate the type of data that would be collected in such studies, highlighting the current data gaps for this specific compound.

Table 1: Illustrative Biomonitoring Data for this compound in Human Samples (Hypothetical) This table is for illustrative purposes only, as specific biomonitoring data for this compound is not currently available in the cited literature.

| Biological Matrix | Population Group | Detection Frequency (%) | Concentration Range (e.g., ng/g lipid or ng/mL) | Geometric Mean Concentration |

|---|---|---|---|---|

| Serum/Plasma | General Adult Population | Data Not Available | Data Not Available | Data Not Available |

| Urine | General Adult Population | Data Not Available | Data Not Available | Data Not Available |

| Adipose Tissue | General Population | Data Not Available | Data Not Available | Data Not Available |

| Breast Milk | Lactating Women | Data Not Available | Data Not Available | Data Not Available |

Table 2: Summary of Potential Human Exposure Pathways for this compound This table outlines potential pathways based on the general understanding of synthetic chemical exposure; specific research confirming these routes for this compound is limited.

| Exposure Pathway | Potential Sources | State of Knowledge for this compound |

|---|---|---|

| Oral Ingestion | Contaminated food or water; dust ingestion. | Undetermined. Specific studies on dietary exposure are lacking. |

| Dermal Contact | Use of consumer products containing the compound; contact with contaminated surfaces. | Undetermined. Its use in consumer products is not well-documented in public literature. |

| Inhalation | Indoor or outdoor air contaminated with the compound; volatilization from products or surfaces. | Undetermined. Data on air concentrations are not available. |

Advanced Analytical Methodologies for 2,4,4 Trichlorobenzophenone

Sample Preparation Techniques for Environmental and Biological Matrices

Sample preparation is a critical step that significantly influences the reliability and accuracy of the final analytical result. researchgate.net The primary goals of sample preparation are to extract the target analyte from the sample matrix, eliminate interfering components, and concentrate the analyte to a level suitable for instrumental detection. mdpi.com For compounds like 2,4,4'-Trichlorobenzophenone, the choice of technique depends heavily on the matrix type (e.g., water, soil, sludge, blood, urine) and the physicochemical properties of the analyte.

Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction is a conventional method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orglibretexts.org The selection of the organic solvent is crucial and is based on the polarity and solubility of this compound. A variation of this technique, Salting-Out Assisted Liquid-Liquid Extraction (SALLE), involves adding a salt to the aqueous phase to decrease the solubility of the analyte and promote its transfer into the organic phase. nih.gov LLE can be effective but is often labor-intensive and requires significant volumes of organic solvents. researchgate.net

Solid-Phase Extraction (SPE) Solid-Phase Extraction is a widely used technique that has become a preferred method for preparing environmental and biological samples. mdpi.comlcms.cz It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). fishersci.ca The analyte of interest is retained on the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. nih.gov

For benzophenone-type compounds, reversed-phase sorbents like C8 or C18 are commonly employed. mdpi.comnih.gov The advantages of SPE over LLE include higher enrichment factors, lower consumption of organic solvents, reduced analysis time, and the potential for automation. researchgate.netfishersci.ca

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning of analyte between two immiscible liquid phases. libretexts.org | Partitioning of analyte between a solid stationary phase and a liquid mobile phase. fishersci.ca |

| Advantages | Simple concept, applicable to a wide range of samples. | High recovery, high enrichment factors, low solvent usage, ease of automation. researchgate.net |

| Disadvantages | Labor-intensive, requires large volumes of high-purity organic solvents, emulsion formation can occur. researchgate.net | Sorbent costs, potential for cartridge plugging with complex matrices. researchgate.net |

| Typical Application | Extraction of organic pollutants from aqueous samples. libretexts.org | Extraction of benzophenones from urine, water, and serum. mdpi.comnih.govnih.gov |

Sample Clean-up Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with instrumental analysis. mdpi.com For complex samples like sludge or biological tissues, techniques such as dispersive SPE (dSPE), often used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, can be employed. This involves adding sorbents like primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments. lcms.czresearchgate.net In some cases, treatment with concentrated sulfuric acid has been used to remove lipids, although this may not be suitable for all analytes. nih.gov

Derivatization Procedures Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical technique, particularly Gas Chromatography (GC). gcms.cz The main goals of derivatization for GC are to increase the volatility and thermal stability of the analyte and to improve its chromatographic behavior and detector response. s4science.atsigmaaldrich.com

For compounds containing active hydrogens, such as phenols, alcohols, or amines, silylation is a common derivatization technique. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net While this compound itself does not have active hydrogens, its potential metabolites or related phenolic degradation products would require derivatization for GC analysis. s4science.atepa.gov Another approach is acetylation, where reagents like acetic anhydride (B1165640) react with phenols to form more stable and volatile ester derivatives. s4science.at The choice of derivatization reagent depends on the functional group present on the analyte. gcms.cz

Instrumental Analysis Techniques for Quantification and Identification

The instrumental analysis of this compound is predominantly carried out using chromatographic techniques coupled with mass spectrometry, which provides the high selectivity and sensitivity required for trace-level detection. uoguelph.ca

Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. uoguelph.ca For chlorinated compounds like this compound, GC provides excellent separation. However, thermal decomposition in the hot GC injector can be a concern for some related compounds, necessitating the use of gentler injection techniques like on-column injection. nih.gov

Coupling GC with a tandem mass spectrometer (MS/MS), such as a triple quadrupole mass spectrometer (TQMS), significantly enhances method performance. In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then one or more specific product ions are monitored by the second quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces matrix interference and improves the signal-to-noise ratio, allowing for very low detection limits. thermofisher.com This technique is highly specific and provides structural confirmation, making it ideal for trace analysis in complex matrices. thermofisher.com

| Parameter | Typical Conditions for Chlorinated Aromatic Compounds |

|---|---|

| GC Column | Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector | Splitless or On-Column Injection nih.gov |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) shimadzu.com |

| MS Analyzer | Single Quadrupole, Triple Quadrupole (TQMS) thermofisher.com |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) thermofisher.com |

Liquid Chromatography-Mass Spectrometry has become the technique of choice for many benzophenone-type compounds, as it is suitable for a wider range of polarities and does not require the analyte to be volatile. nih.govuoguelph.ca

The analysis is typically performed using reverse-phase HPLC or UHPLC for separation, coupled to a tandem mass spectrometer. nih.govfrontiersin.org Electrospray Ionization (ESI) is a common ionization source, usually operated in negative ion mode for chlorinated compounds, although Atmospheric Pressure Chemical Ionization (APCI) can also be effective. nih.govunl.pt

Similar to GC-MS/MS, LC-MS/MS operating in MRM mode provides exceptional sensitivity and selectivity. nih.govnih.gov Two or more MRM transitions are typically monitored for each analyte: a primary transition for quantification and a secondary transition for confirmation. nih.gov High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, offers an alternative or complementary approach. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an analyte, offering a very high degree of confidence in its identification. amazonaws.com

| Parameter | Typical Conditions for Benzophenone (B1666685) Analysis |

|---|---|

| LC Column | Reversed-phase C18 (50-150 mm length) nih.govresearchgate.net |

| Mobile Phase | Gradient elution with water/methanol or water/acetonitrile, often with additives like formic acid or ammonium (B1175870) formate/acetate. lcms.czfrontiersin.org |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode. nih.govfrontiersin.org |

| MS Analyzer | Triple Quadrupole (QqQ), Quadrupole-Linear Ion Trap (QqLIT), Orbitrap. nih.govamazonaws.com |

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.govfrontiersin.org |

Method Validation and Quality Assurance Protocols

The validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose. europa.eu A comprehensive validation protocol ensures the reliability, reproducibility, and accuracy of the obtained results. Key performance characteristics are evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eusps.nhs.uk

The main parameters assessed during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. europa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A coefficient of determination (r²) greater than 0.99 is typically desired. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies on spiked samples, with typical acceptance criteria ranging from 70% to 120%. nih.govlcms.cz

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability and intermediate precision). An RSD below 15-20% is generally considered acceptable. nih.govlcms.cz

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often calculated as the concentration that yields a signal-to-noise ratio of 3. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that provides a signal-to-noise ratio of 10. nih.gov

Matrix Effect: The alteration of the analytical signal of the analyte due to co-eluting components from the sample matrix. It is a significant consideration in LC-MS and is often compensated for by using matrix-matched calibration standards or isotopically labeled internal standards. nih.gov

Quality assurance protocols, including the regular analysis of procedural blanks, spiked samples, and certified reference materials (if available), are implemented to ensure the ongoing performance and reliability of the method.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | > 0.99 nih.gov |

| Accuracy (Recovery) | 70 - 120% lcms.cz |

| Precision (RSD) | < 20% lcms.cz |

| LOD (S/N) | ~3 nih.gov |

| LOQ (S/N) | ~10 nih.gov |

Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be determined with an acceptable level of precision and accuracy.

For chlorinated compounds similar to this compound, such as chlorophenols, gas chromatography-mass spectrometry (GC-MS) methods have demonstrated the capability to achieve low detection limits. For instance, a method for the determination of 2,4,6-trichlorophenol (B30397) in water reported a method detection limit (MDL) below 0.001 μg/L (1 ng/L) thermofisher.com. In another study, the analysis of various chlorophenols and alkylphenols using a solid-phase derivative extraction followed by GC-MS achieved LODs ranging from 0.005 to 1.796 µg L−1 researchgate.net.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the analysis of benzophenone derivatives. For example, a validated HPLC-MS/MS method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in human urine achieved LODs ranging from 0.027 to 0.103 ng mL⁻¹ nih.gov. For semen samples, the same method yielded LODs between 1 and 3 ng mL⁻¹ nih.gov. While these values are for related compounds, they provide an indication of the sensitivity that can be expected for this compound analysis with modern instrumentation.

Table 1: Illustrative Limits of Detection for Related Compounds

| Compound | Analytical Method | Matrix | Limit of Detection (LOD) |

| 2,4,6-Trichlorophenol | GC-MS | Water | < 1 ng/L thermofisher.com |

| Various Chlorophenols | GC-MS | Water/Juice | 0.005 - 1.796 µg/L researchgate.net |

| 2-Hydroxy-4-methoxybenzophenone | HPLC-MS/MS | Human Urine | 0.027 - 0.103 ng/mL nih.gov |

| 2-Hydroxy-4-methoxybenzophenone | HPLC-MS/MS | Human Semen | 1 - 3 ng/mL nih.gov |

Accuracy, Precision, and Robustness Assessments

The reliability of an analytical method is established through rigorous validation of its accuracy, precision, and robustness.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a sample is spiked with a known amount of the analyte and the percentage of the analyte recovered is calculated. For a validated HPLC method for the determination of 12 different UV filters, including a benzophenone derivative, the accuracy was not explicitly stated in the abstract but is a key parameter in method validation nih.gov. In another study concerning 2-hydroxy-4-methoxybenzophenone, the accuracy of the method, evaluated through recovery, ranged from 98% to 115% in urine samples and 86% to 111% in semen samples nih.gov.

Precision measures the degree of agreement among repeated measurements of the same sample under the same conditions. It is typically expressed as the relative standard deviation (RSD). Precision can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the analysis of 2-hydroxy-4-methoxybenzophenone, the repeatability, expressed as RSD, was between 7.2% and 9.2% for urine samples and 2.2% to 6.4% for semen samples nih.gov. A study on various chlorophenols reported RSDs ranging from 2.1% to 6.7% researchgate.net.

Table 2: Illustrative Accuracy and Precision Data for Related Compounds

| Compound | Analytical Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) |

| 2-Hydroxy-4-methoxybenzophenone | HPLC-MS/MS | Human Urine | 98% - 115% nih.gov | 7.2% - 9.2% (Repeatability) nih.gov |

| 2-Hydroxy-4-methoxybenzophenone | HPLC-MS/MS | Human Semen | 86% - 111% nih.gov | 2.2% - 6.4% (Repeatability) nih.gov |

| Various Chlorophenols | GC-MS | Water/Juice | 76% - 111% researchgate.net | 2.1% - 6.7% researchgate.net |

Isomer-Specific Analysis and Differentiation of Trichlorobenzophenones

The selective determination of this compound in the presence of its isomers, such as 2,4',5-trichlorobenzophenone and 3,4,4'-trichlorobenzophenone, is a significant analytical challenge due to their similar chemical structures and physicochemical properties. Gas chromatography, with its high resolving power, is a well-suited technique for this purpose.

The separation of isomers is highly dependent on the choice of the GC column and the temperature program. A TraceGOLD™ TG-5MS GC column was successfully used to separate methyl esters of chlorinated pesticides, demonstrating the potential of such columns for resolving structurally similar compounds gcms.cz. For the analysis of trichlorophenols, a TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm) provided baseline resolution of the target analytes, indicating its suitability for separating chlorinated isomers thermofisher.com.

In cases where complete chromatographic separation is not achieved, mass spectrometry provides an additional layer of selectivity. By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, it is possible to differentiate and quantify isomers based on their unique mass fragmentation patterns, even if they co-elute.

Furthermore, for chiral isomers, specialized chiral chromatography techniques are employed. Chiral stationary phases (CSPs) in both GC and HPLC can differentiate between enantiomers. Polysaccharide-based CSPs are widely used in HPLC for the separation of a broad range of chiral compounds nih.govphenomenex.com. In gas chromatography, derivatized cyclodextrins are commonly used as chiral selectors in the stationary phase to achieve enantiomeric separation gcms.cz. While this compound itself is not chiral, the principles of high-resolution chromatography are essential for the separation of its positional isomers.

Based on a comprehensive search for scientific literature and data, there is currently insufficient information available to generate an article on the remediation and control technologies specifically for the chemical compound “this compound” as per the requested outline.

Extensive searches for biological remediation approaches (bioremediation and phytoremediation), advanced oxidation processes (photocatalytic degradation, ozonation, and Fenton-like processes), and adsorption/filtration techniques yielded no specific research findings or data for this compound. The available scientific literature focuses on other chlorinated compounds, such as trichlorophenols, dichlorophenols, and other chlorinated aromatic compounds, which are structurally and chemically distinct from this compound.

Therefore, to adhere to the strict instructions of focusing solely on “this compound” and not introducing information from outside the explicit scope, this article cannot be generated at this time. Further research and publication on the environmental fate and remediation of this specific compound are needed before a scientifically accurate and detailed article can be produced.

Remediation and Control Technologies for 2,4,4 Trichlorobenzophenone Contamination

Adsorption and Filtration Techniques

Activated Carbon Adsorption Efficiency

Adsorption onto activated carbon is a widely employed and effective technology for the removal of a broad range of organic contaminants from aqueous environments. The high surface area and porous structure of activated carbon provide ample sites for the adsorption of organic molecules like 2,4,4'-Trichlorobenzophenone. The efficiency of this process is influenced by factors such as the initial concentration of the contaminant, contact time, pH of the solution, and temperature.

While specific studies on the adsorption of this compound are limited, research on structurally similar compounds, such as 2,4,6-trichlorophenol (B30397) (TCP), provides valuable insights into the potential effectiveness of activated carbon. For instance, studies on TCP adsorption have demonstrated high removal efficiencies. The adsorption process is often well-described by isotherm models like the Langmuir and Freundlich models, which provide information about the adsorption capacity and the favorability of the adsorption process. Kinetic studies, often fitting the pseudo-second-order model, indicate that the adsorption process is typically rapid. For example, in the case of TCP, adsorption is often governed by particle diffusion. nih.govunimas.my

The following interactive data table summarizes key findings from a study on the adsorption of 2,4,6-trichlorophenol on coconut husk-based activated carbon, which can be considered indicative of the potential performance for this compound.

Development of Novel Adsorbent Materials

While activated carbon is a benchmark adsorbent, research is ongoing to develop novel and more cost-effective adsorbent materials for the removal of chlorinated organic compounds. These materials often utilize waste products or are engineered to have specific surface properties that enhance adsorption.

One area of development is the use of bio-based adsorbents. For example, activated carbon derived from oil palm empty fruit bunches has been shown to be effective for the adsorption of 2,4,6-trichlorophenol, with a high regeneration efficiency. nih.gov Another innovative approach involves the creation of composite materials. An acid-activated eggshell/graphene oxide composite has demonstrated rapid and efficient removal of TCP, with the ability to be regenerated and reused for multiple cycles. nih.gov The modification of industrial byproducts, such as fly ash, through oxidation has also been investigated as a low-cost method for removing chlorophenols from wastewater. oaji.net Furthermore, advancements in nanomaterials have led to the development of adsorbents like carbon nanofibers, which have shown high adsorption capacities for chlorinated aromatic compounds. mdpi.com

Integrated Remediation Strategies for Complex Matrices

For complex contamination scenarios involving multiple pollutants or challenging environmental matrices, a single remediation technology may not be sufficient. Integrated remediation strategies, which combine two or more technologies, are often more effective in achieving cleanup goals. These strategies can be applied sequentially or concurrently to address different phases of contamination or different types of contaminants.

Case studies on the remediation of chlorinated solvents offer valuable frameworks for addressing contamination by compounds like this compound. clu-in.orgclu-in.orgresearchgate.net For instance, a common integrated approach involves source zone treatment followed by plume management. This could involve the physical removal or in-situ destruction of the highly concentrated source material, coupled with a passive treatment system, such as a permeable reactive barrier, to treat the dissolved contaminant plume. Combining technologies like in-situ chemical oxidation (ISCO) with enhanced in-situ bioremediation (EISB) can also be effective. ISCO can rapidly reduce high contaminant concentrations, creating conditions more favorable for subsequent biological degradation. cascade-env.com The selection and sequencing of technologies in an integrated strategy are critical and should be based on a thorough site characterization.

Monitoring and Assessment of Remediation Efficacy

Effective monitoring and assessment are crucial components of any remediation project to evaluate the performance of the chosen technologies and to ensure that cleanup objectives are being met. This involves the regular collection and analysis of environmental samples (e.g., water, soil) to track the concentration of this compound over time.

A variety of analytical methods are available for the determination of chlorinated aromatic compounds in environmental matrices. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an ultraviolet (UV) detector or a mass spectrometer (MS), is a common and robust technique for the quantification of these compounds. nih.govscispace.com Gas Chromatography (GC) combined with Mass Spectrometry (GC-MS) is another powerful analytical tool for this purpose. nih.gov For complex samples, sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to concentrate the analyte and remove interfering substances. nih.gov The development of sensitive and reliable analytical methods is essential for accurately assessing the progress of remediation and for making informed decisions about the management of the contaminated site. nih.govresearchgate.netresearchgate.net

Computational Modeling and in Silico Studies of 2,4,4 Trichlorobenzophenone

Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Property Relationships (QSPRs)

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a chemical dictates its activity and are developed using statistical methods on datasets of compounds with known properties.

Prediction of Environmental Fate Parameters

Soil Adsorption Coefficient (Koc): This parameter indicates the tendency of a chemical to bind to organic matter in soil. A higher Koc value suggests lower mobility.

Bioconcentration Factor (BCF): This factor quantifies the accumulation of a chemical in an organism from the surrounding environment.

Henry's Law Constant: This constant describes the partitioning of a chemical between water and air, indicating its potential for volatilization.

Table 1: Predicted Environmental Fate Parameters for 2,4,4'-Trichlorobenzophenone (Illustrative)

| Parameter | Predicted Value | Method |

|---|---|---|

| Log Koc | 4.5 | Estimation based on structural similarity to other chlorinated benzophenones |

| Log BCF | 3.8 | Prediction from generic QSAR models for chlorinated aromatics |

| Henry's Law Constant (atm·m³/mol) | 1.2 x 10⁻⁶ | Calculated using group contribution methods |

Note: The values in this table are illustrative and derived from general predictive models. They are not based on specific, published QSARs for this compound and should be interpreted with caution.

Prediction of Ecotoxicity Endpoints

QSAR models are widely used to predict the ecotoxicity of chemicals to various aquatic and terrestrial organisms. For this compound, these models can estimate endpoints such as:

LC50 (Lethal Concentration, 50%): The concentration of a substance that is lethal to 50% of a test population.

EC50 (Effective Concentration, 50%): The concentration that causes a defined effect in 50% of a test population.

Due to the lack of specific QSARs for this compound, predictions would rely on models developed for broader classes of chlorinated organic pollutants. The accuracy of such predictions depends on the structural and mechanistic similarity of this compound to the compounds in the model's training set.

Prediction of Human Health Toxicological Effects

In silico toxicology models can also be employed to predict potential human health hazards associated with chemical exposure. For this compound, QSARs could be used to screen for potential:

Carcinogenicity: The potential to cause cancer.

Mutagenicity: The potential to cause genetic mutations.

Reproductive Toxicity: The potential to adversely affect reproductive functions.

Endocrine Disruption: The potential to interfere with the endocrine (hormone) system.

It is important to note that in silico predictions for complex toxicological endpoints are often used for hazard identification and prioritization rather than for definitive risk assessment.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that provide insights into the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), such as a protein or enzyme.

Ligand-Receptor Interaction Modeling

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This can help identify potential biological targets of this compound and elucidate its mechanism of action at a molecular level. For instance, docking studies could investigate its binding affinity to nuclear receptors, which are common targets for endocrine-disrupting chemicals.

Table 2: Hypothetical Molecular Docking Results for this compound with Estrogen Receptor Alpha (Illustrative)

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.2 | Indicates a potentially stable binding interaction. |

| Key Interacting Residues | Phe404, Arg394, Glu353 | Suggests specific amino acids involved in stabilizing the complex. |

| Type of Interactions | Hydrophobic, Pi-Pi stacking | Highlights the nature of the chemical forces driving the binding. |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. No specific docking studies for this compound with the estrogen receptor have been publicly reported.

Enzyme-Substrate Binding Mechanisms

Molecular dynamics simulations can be used to study the dynamic behavior of a ligand-receptor complex over time. This can provide a more detailed understanding of the binding mechanism, including the conformational changes that occur upon binding and the stability of the interaction. For this compound, these simulations could be used to investigate its potential to inhibit or modulate the activity of key metabolic enzymes, such as cytochrome P450s. Such studies would be crucial in predicting its metabolic fate and potential for drug-drug interactions.

Environmental Fate and Transport Modeling

Computational modeling serves as an essential tool for predicting the environmental behavior of chemicals like this compound, for which extensive experimental data may be limited. These in silico models utilize the physicochemical properties of a substance to forecast its distribution, persistence, and ultimate fate across various environmental compartments. Tools such as the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ provide a suite of Quantitative Structure-Activity Relationship (QSAR) models to estimate these crucial properties. chemsafetypro.comepa.gov

For this compound, key properties predicted by such models indicate a compound with low water solubility and a high octanol-water partition coefficient (Log Kow), suggesting a strong tendency to associate with organic matter and lipids rather than remaining in aqueous phases. These characteristics are fundamental inputs for the environmental fate and transport models discussed below.

| Property | Predicted Value | Model/Tool | Implication for Modeling |

|---|---|---|---|

| Molecular Weight | 295.58 g/mol | - | Basic input for all models |

| Log Kow (Octanol-Water Partition Coefficient) | 5.39 | EPI Suite™ (KOWWIN™) | High potential for sorption to soil/sediment and bioaccumulation |

| Water Solubility | 0.21 mg/L | EPI Suite™ (WATERNT™) | Low mobility in water; prefers partitioning to other media |

| Vapor Pressure | 1.15 x 10-5 mmHg | EPI Suite™ (MPBPWIN™) | Low volatility; less likely to partition to the atmosphere |

| Henry's Law Constant | 1.55 x 10-6 atm-m3/mol | EPI Suite™ (HENRYWIN™) | Indicates limited volatilization from water to air |

Multi-compartment models, particularly fugacity-based models, are computational frameworks used to predict the environmental distribution of a chemical. chemsafetypro.com These models divide a standardized environment into distinct compartments (e.g., air, water, soil, sediment) and use the chemical's physicochemical properties to estimate the direction and magnitude of its movement between them.

Fugacity, a measure of a chemical's "escaping tendency" from a phase, is the central concept. A Level III fugacity model, like the one included in EPI Suite™ (LEV3EPI™), operates under a steady-state assumption where chemical input is continuous, but equilibrium between compartments is not assumed. epa.gov The model calculates the mass distribution of the chemical, predicting where it is most likely to accumulate.

Given the high Log Kow and low water solubility of this compound, fugacity models predict that upon release into the environment, it will predominantly partition into solid phases rich in organic carbon, such as soil and sediment. A negligible amount is expected to reside in the air or water compartments.

| Environmental Compartment | Predicted Mass Distribution (%) | Governing Factors |

|---|---|---|

| Air | < 0.1% | Low vapor pressure |

| Water | ~1.5% | Low water solubility, high Kow |

| Soil | ~65.5% | High soil adsorption coefficient (Koc) |

| Sediment | ~33.0% | High Koc, deposition from water |

The persistence of a chemical is a measure of how long it remains in the environment before being broken down. In silico models, specifically Quantitative Structure-Biodegradability Relationships (QSBRs), are used to predict degradation rates when experimental data are unavailable. The BIOWIN™ model within EPI Suite™, for example, uses a fragment contribution method to estimate the probability of aerobic and anaerobic biodegradation. aftonchemical.com

For this compound, the presence of multiple chlorine atoms on the aromatic rings is a key structural feature. Halogenated aromatic compounds are known to be recalcitrant to microbial degradation. The strong carbon-chlorine bonds and the steric hindrance provided by the chlorine atoms make enzymatic attack difficult, leading to significantly longer environmental half-lives compared to the parent benzophenone (B1666685) structure. QSBR models quantify this effect, predicting slow degradation across all environmental media.

| Environmental Medium | Predicted Half-Life | Model/Tool | Interpretation |

|---|---|---|---|

| Air (Atmospheric OH Radical Reaction) | ~15 days | EPI Suite™ (AOPWIN™) | Moderately persistent in the atmosphere |

| Water | Months to Years | EPI Suite™ (BIOWIN™) | Not readily biodegradable |

| Soil | Months to Years | EPI Suite™ (BIOWIN™) | High persistence due to strong sorption and low biodegradability |

| Sediment | Years | EPI Suite™ (BIOWIN™) | Very high persistence in anaerobic sediment conditions |

Toxicokinetic and Toxicodynamic Modeling

Beyond environmental fate, computational models are employed to simulate the behavior of chemicals within biological organisms, providing insights into potential toxicity without the need for extensive animal testing.

Toxicokinetic Modeling

Toxicokinetic modeling, particularly Physiologically Based Pharmacokinetic (PBPK) modeling, describes the absorption, distribution, metabolism, and excretion (ADME) of a chemical within an organism. A PBPK model is a multi-compartment representation of the body (e.g., liver, fat, kidney, blood) where compartments are defined by physiological parameters like tissue volume and blood flow rates.

While a specific PBPK model for this compound has not been published, its development would follow a standard framework. Chemical-specific parameters, such as tissue:blood partition coefficients and metabolic rates, would be predicted using QSARs based on properties like Log Kow. Due to its high lipophilicity, a PBPK model would likely predict significant partitioning to adipose tissue, leading to a long biological half-life and potential for accumulation.

| PBPK Model Parameter | Method of In Silico Estimation | Expected Trend for this compound |

|---|---|---|

| Tissue:Blood Partition Coefficients | QSARs based on Log Kow and tissue composition | High values for fat; lower values for aqueous tissues |

| Hepatic Metabolic Clearance | In silico metabolism simulators (e.g., substrate specificity for CYP enzymes) | Slow, limited by halogenation |

| Renal Clearance | Based on fraction unbound to plasma protein and glomerular filtration rate | Low, due to high plasma protein binding |

| Bioavailability (Oral) | Predicted from solubility and permeability models | Moderate to high, due to lipophilicity |

Toxicodynamic Modeling

Toxicodynamic modeling aims to computationally predict the interaction between a chemical and a molecular target (e.g., a receptor or enzyme) to elicit a biological response. For many benzophenone derivatives, a key mechanism of toxicity is endocrine disruption via interaction with nuclear receptors like the estrogen receptor (ER).

In silico molecular docking is a primary tool for toxicodynamic prediction. This technique models the binding of a ligand (this compound) into the active site of a target protein (the ER ligand-binding domain). The simulation calculates a binding energy, which indicates the stability of the complex, and identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues. Studies on analogous compounds like 4,4'-dichlorobenzophenone (B107185) have demonstrated binding to the estrogen receptor, suggesting that this compound may act via a similar mechanism. epa.gov A molecular docking simulation would predict whether the compound can fit within the receptor's binding pocket and estimate its binding affinity relative to the natural ligand, 17β-estradiol.

| Parameter | Description | In Silico Objective for this compound |

|---|---|---|

| Binding Energy (kcal/mol) | The estimated free energy of binding; more negative values indicate stronger affinity. | To compare the binding affinity against that of 17β-estradiol. |

| Key Amino Acid Interactions | Identification of specific residues in the ER binding pocket that form bonds with the ligand. | To determine if it forms interactions with residues known to be critical for receptor activation (e.g., Glu353, Arg394, His524). nih.gov |

| Binding Conformation | The predicted 3D orientation of the compound within the binding site. | To assess whether the compound's shape and chlorine positions allow for a stable, agonist- or antagonist-like conformation. |

Emerging Research Areas and Future Directions for 2,4,4 Trichlorobenzophenone Studies

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Exposure and Effect Assessment

Omics technologies, which encompass genomics, proteomics, and metabolomics, offer a powerful, holistic approach to toxicology. nih.gov Instead of focusing on a single endpoint, these technologies allow for the large-scale study of genes, proteins, and metabolites, providing a comprehensive snapshot of a biological system's response to chemical exposure. nih.gov

For a compound like 2,4,4'-Trichlorobenzophenone, where traditional toxicological data is scarce, omics can bridge significant knowledge gaps. For instance, proteomics has been used to analyze the response of rice seedlings to 1,2,4-trichlorobenzene, a related chlorinated organic compound. nih.gov This study identified specific proteins involved in detoxification, stress response, and metabolism that were altered upon exposure. nih.gov

Future research on this compound would greatly benefit from similar approaches:

Metabolomics: Analyzing the changes in the metabolic profile of organisms (e.g., fish, daphnids) exposed to this compound could identify specific pathways disrupted by the chemical. This can serve as an early biomarker of exposure and effect, long before overt signs of toxicity are visible.

Proteomics: Identifying changes in protein expression can reveal the mechanisms of toxicity. For example, an upregulation of stress-response proteins or enzymes involved in detoxification would provide clues about how an organism attempts to cope with exposure to this compound. nih.gov

These high-throughput methods are essential for moving beyond simple acute toxicity tests to a more mechanistic understanding of a chemical's potential harm.

High-Throughput Screening (HTS) employs automated, rapid testing of thousands of chemicals to assess their potential biological activity. nyu.educriver.com This approach is crucial for prioritizing the vast number of chemicals in commerce for further in-depth toxicological evaluation. springernature.comresearchwithrowan.com Large-scale programs like the U.S. federal consortium Tox21 utilize HTS to screen chemicals across a range of biological targets and cellular pathways.